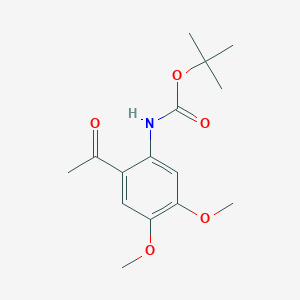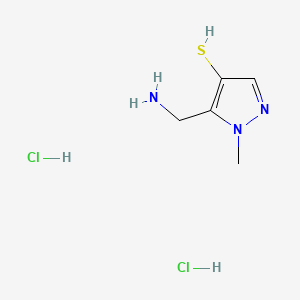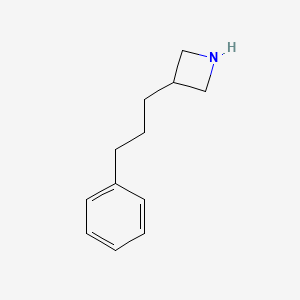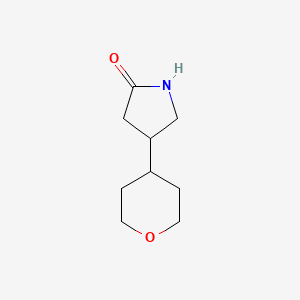
1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydrazinyl group, and a pyrazole ring
準備方法
The synthesis of 1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-ketoester or β-diketone under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazole intermediate.
Addition of the hydrazinyl group: This can be done through the reaction of the pyrazole intermediate with hydrazine or a hydrazine derivative.
Formation of the carbonitrile group: This step typically involves the reaction of the intermediate with a suitable nitrile source under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.
化学反応の分析
1-(4-Fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(4-Fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
Indole derivatives: Compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Fluorinated pyrazoles: Compounds with potential anti-cancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H10FN5 |
|---|---|
分子量 |
231.23 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-5-hydrazinyl-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H10FN5/c1-7-10(6-13)11(15-14)17(16-7)9-4-2-8(12)3-5-9/h2-5,15H,14H2,1H3 |
InChIキー |
SPYUWFKGCXUDDM-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1C#N)NN)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


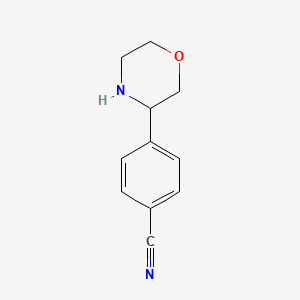
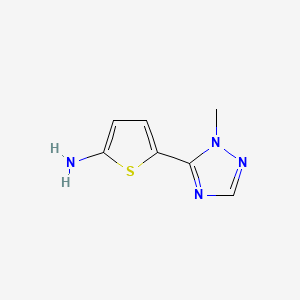
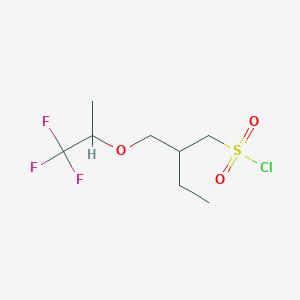
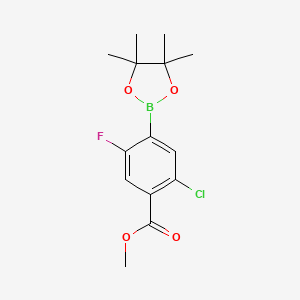
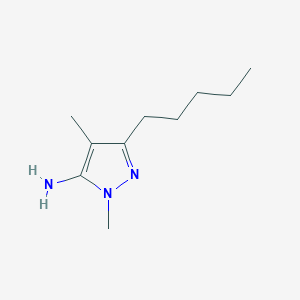
![tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate](/img/structure/B13526008.png)

